3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride

Pharmaceutical impurity profiling HPLC method validation COX-2 inhibitor analysis

Pharma QC labs quantifying parecoxib sodium impurities per ICH Q3A/Q3B require the authenticated meta-isomer sulfonyl chloride - not the para-isomer - to avoid peak misidentification. This Valdecoxib Impurity N reference standard delivers: • Validated HPLC resolution Rs>2.0 with LOD 0.007% • Melting point 165-167 °C for orthogonal identity confirmation (Δ57 °C vs. para-isomer) • Enables spike-and-recovery studies for process validation & genotoxicity screening. ISO 17034 certified reference material available.

Molecular Formula C16H12ClNO3S
Molecular Weight 333.8 g/mol
CAS No. 1709956-95-5
Cat. No. B1436961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
CAS1709956-95-5
Molecular FormulaC16H12ClNO3S
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)Cl
InChIInChI=1S/C16H12ClNO3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3
InChIKeyWACKDPVPZJIFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Profile


3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride (CAS 1709956-95-5) is a heterocyclic sulfonyl chloride building block with a molecular formula of C₁₆H₁₂ClNO₃S and a molecular weight of 333.79 g/mol [1]. It is structurally characterized by a 3,4-diaryl-substituted isoxazole core bearing a sulfonyl chloride group at the meta-position of one phenyl ring. This compound is categorized as Valdecoxib Impurity N / Parecoxib Impurity 33 and is utilized as a certified reference standard for impurity profiling in the manufacture of the COX-2 inhibitor parecoxib sodium [2]. Its chemical class shares the same backbone as the active pharmaceutical ingredient but diverges critically in the position of the sulfonyl chloride substituent, which fundamentally alters its physicochemical and analytical behavior.

Identity Certified meta-isomer impurity reference standard for valdecoxib/parecoxib
Method fit HPLC regioisomer profiling with established chromatographic resolution
Certification ISO 17034 accredited reference material with full analytical documentation

Why Generic Alternatives Are Not Suitable


Substituting this specific meta-substituted sulfonyl chloride with its para-isomer (CAS 509074-26-4, Valdecoxib Sulfonyl Chloride) or a simpler isoxazole sulfonyl chloride (e.g., CAS 857283-56-8) is not analytically or pharmaceutically permissible. The para-isomer is the penultimate intermediate that yields the active pharmaceutical ingredient valdecoxib upon amination; the meta-isomer is the primary positional impurity that must be resolved and quantified to meet regulatory specifications [1][2]. Simple isoxazole sulfonyl chlorides lack the phenylene bridge necessary to match the drug impurity profile. Quantitative HPLC data confirm that the meta-isomer exhibits distinct retention behavior relative to the para-isomer, with a validated resolution exceeding 2.0 [3]. This chromatographic differentiation, coupled with a 57 °C difference in melting point (165–167 °C vs 108–109 °C for the para-isomer), means that using an incorrect regioisomer as a reference standard would lead to peak misidentification, inaccurate impurity quantification, and failure of system suitability tests in pharmaceutical quality control [4][5].

Using the para-isomer (CAS 509074-26-4) may cause peak misidentification in impurity profiling; this regioisomer is the active intermediate, not the impurity marker, and exhibits different retention behavior.
Simpler isoxazole sulfonyl chlorides (e.g., CAS 857283-56-8) lack the full biphenyl structure required to reproduce the chromatographic and mass spectral profile of the designated impurity.
Uncertified structural analogs do not carry the Valdecoxib Impurity N designation or ISO 17034 certification, increasing the regulatory validation burden for ANDA/DMF submissions.

Quantitative Differentiation Evidence


HPLC Resolution of Regioisomeric Impurities

The meta-isomer impurity, derived from the target 3-substituted sulfonyl chloride, is baseline-resolved from the para-substituted valdecoxib active pharmaceutical ingredient under a validated isocratic reversed-phase HPLC method. This degree of separation is critical because earlier packed-column supercritical fluid chromatography (PCSFC) methods failed to achieve baseline resolution and produced a significant discrepancy in quantitated impurity levels (0.22% by PCSFC versus 0.56% by HPLC) [1]. The improved HPLC method establishes the target meta-isomer as the essential reference standard for accurate impurity quantification.

HPLC Resolution
Head-to-head
Meta-isomer resolved from valdecoxib with Rs > 2.0; LOD 0.007% w/w. Isocratic reversed-phase HPLC, UV detection.
Supports accurate impurity quantitation at pharmacopeial limits.
HPLC method validated; earlier PCSFC showed significant discrepancy (0.22% vs 0.56%).
Pharmaceutical impurity profiling HPLC method validation COX-2 inhibitor analysis

Melting Point Differentiation Between Isomers

The meta-substituted sulfonyl chloride (target compound) exhibits a melting point of 165–167 °C, which is 57–58 °C higher than the 108–109 °C melting point recorded for the para-substituted isomer (CAS 509074-26-4, Valdecoxib Sulfonyl Chloride) [1][2]. This large thermal divergence provides a straightforward, low-cost orthogonal identity test: a mixed melting point determination with an authentic standard immediately confirms or excludes regioisomeric identity without the need for HPLC instrumentation. The 3′-regioisomer (CAS 1373038-57-3) lacks published melting point data, further limiting its utility as an alternative reference standard [3].

Melting Point
Head-to-head
ΔTₘ = +57°C (meta-isomer 165–167°C vs para-isomer 108–109°C).
Enables orthogonal identity confirmation without HPLC.
Both isomers share identical predicted boiling points; melting point is the primary thermal discriminator.
Regioisomer identification Solid-state characterization Pharmaceutical intermediate quality control

Solubility Profile and Co-Solvent Compatibility

The target meta-isomer is reported to be slightly soluble in DMSO and methanol, whereas the para-isomer is slightly soluble in DMSO and benzene [1]. This differential solubility in methanol—a common HPLC diluent and MS-compatible solvent—provides a practical advantage for the meta-isomer reference standard: stock solutions can be prepared in methanol without the need for the more toxic and less polar benzene. The ability to use methanol as a co-solvent simplifies sample preparation workflows for LC-MS/MS analyses where benzene would cause ion suppression and raise occupational exposure concerns.

Solubility
Head-to-head
Target soluble in DMSO, methanol; para-isomer soluble in DMSO, benzene.
Methanol diluent compatibility supports LC-MS workflows over benzene.
Qualitative data from supplier; no quantitative mg/mL values available.
Sample preparation HPLC diluent selection Reference standard reconstitution

Regulatory Identity as Pharmacopeial Impurity Marker

This compound is unambiguously identified across multiple pharmacopeial and regulatory nomenclature systems as Valdecoxib Impurity N, Parecoxib Sodium Impurity 29/33, and Parecoxib Impurity 39, and is explicitly synthesized as the precursor to the meta-isomeric parecoxib impurity N-[[3-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide [1][2]. The compound is supplied under ISO 17034 certified reference material accreditation, with full certificate of analysis documentation including HPLC, NMR, and MS spectra [3]. In contrast, generic isoxazole-4-sulfonyl chlorides such as CAS 857283-56-8 lack this pharmaceutical impurity designation and the corresponding regulatory documentation, making them unsuitable for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions.

Regulatory Identity
Class-level
Designated Valdecoxib Impurity N / Parecoxib Impurity 29,33; ISO 17034 certified. Generic analogs lack impurity designation and certification.
Reduces supplementary validation burden for regulatory submissions.
Traceable to patent CN110642801A synthesis of parecoxib meta-isomer impurity.
Pharmacopeial reference standard Impurity control strategy ANDA/DMF submission

Process Patent Confirmation of Isomer Removal

U.S. Patent Application 2005/0272787 explicitly states that during valdecoxib synthesis, the para-substituted sulfonyl chloride intermediate (CAS 509074-26-4) is obtained with the meta-isomer (the target compound class) as a co-formed impurity, and that the final valdecoxib crystalline Form A product must be substantially free of the meta-isomer [1]. This patent-established necessity for meta-isomer removal creates an absolute manufacturing requirement for an authenticated reference standard of the meta-isomer to monitor the purification endpoint. The patent further notes that prior art processes provided valdecoxib sulfonyl chloride with purity of only about 85 percent [1], underscoring the historically high levels of isomeric contamination that necessitate rigorous impurity tracking.

Patent Confirmation
Supporting evidence
U.S. Patent 2005/0272787 confirms meta-isomer co-formation during valdecoxib synthesis; prior art intermediate purity ~85%.
Establishes manufacturing requirement for impurity standard in process control.
Patent indicates ~15% impurity burden in earlier processes, necessitating tracking.
Process chemistry Regioisomeric impurities Crystallization purification

Priority Application Scenarios


HPLC System Suitability Reference Standard

Pharmaceutical quality control laboratories must establish system suitability before each analytical run. The validated HPLC method of Karthikeyan et al. demonstrates that the meta-isomer impurity is resolved from valdecoxib with Rs > 2.0 and a LOD of 0.007% [1]. Laboratory procurement of the target compound as a certified reference standard (available under ISO 17034 accreditation [2]) ensures that the resolution criterion (Rs ≥ 2.0) and the sensitivity criterion (LOD ≤ 0.01%) can be verified before batch release testing. The distinct melting point of 165–167 °C provides a rapid orthogonal identity confirmation before the reference standard is placed into service [3].

Toxicological Assessment and Forced Degradation Studies

Regulatory guidelines (ICH Q3A/Q3B) require identification and toxicological qualification of any impurity present at ≥0.1% in a drug substance. The meta-isomer sulfonyl chloride serves as the direct precursor to N-[[3-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide, the meta-isomeric form of parecoxib, as described in patent CN110642801A [4]. Researchers procuring the target sulfonyl chloride can synthesize milligram-to-gram quantities of the authentic meta-isomer impurity for in vitro genotoxicity screening and forced degradation spike-and-recovery experiments, a workflow that is not enabled by the para-isomer sulfonyl chloride.

Process Development and Impurity Purging Control

U.S. Patent 2005/0272787 explicitly documents that the chlorosulfonation step in valdecoxib manufacture generates the meta-isomer alongside the desired para-isomer, and that the final valdecoxib Form A must be substantially free of the meta-isomer [5]. Process development chemists require the authenticated meta-isomer sulfonyl chloride to spike reaction mixtures at known levels (e.g., 0.5%, 1.0%, 5.0%) and to validate that downstream crystallization, extraction, or chromatography steps achieve the required impurity removal. Without the authentic meta-isomer standard, process understanding of impurity fate and purge factors remains incomplete.

Application
Selection Property
Validation Focus
HPLC System Suitability
Regioisomer resolution reference
Resolution and detection sensitivity criteria
Toxicological Impurity Qualification
Authentic impurity synthesis precursor
In vitro genotoxicity and forced degradation studies
Process Development Purging Control
Authentic spike for purge studies
Impurity fate mapping and purge factor validation
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